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Introduction
Ascomycin, also known as FK520, is a macrolide antibiotic produced by the fermentation of

the soil bacterium Streptomyces hygroscopicus.[1][2] It is a close structural analog of

tacrolimus (FK506), differing by the substitution of an ethyl group for an allyl group at position

C21.[2] Ascomycin exhibits potent immunosuppressive, antifungal, and neuroregenerative

properties, making it a molecule of significant interest in drug development.[3] This technical

guide provides an in-depth overview of the chemical structure, properties, and biological

activities of Ascomycin, complete with experimental protocols and pathway diagrams to

support further research and development.

Chemical Structure and Properties
Ascomycin is a 23-membered macrolide lactone.[4] Its complex structure is a result of a

sophisticated biosynthetic pathway in Streptomyces hygroscopicus.[5] The key

physicochemical and biological properties of Ascomycin are summarized in the tables below.

Physicochemical Properties of Ascomycin (FK520)
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Property Value Reference(s)

Molecular Formula C43H69NO12 [5]

Molecular Weight 792.01 g/mol [3]

CAS Number 104987-12-4 [3]

Appearance White to off-white powder [2]

Solubility

Soluble in DMSO (≥ 39

mg/mL), ethanol (≥ 39.6

mg/mL with warming), and

methanol (10 mg/mL).

[1][3][6]

Storage

Store lyophilized powder at

-20°C, desiccated. In solution,

store at -20°C and use within 3

months.

[7]

Biological Activity of Ascomycin (FK520)
Activity IC50 Value Target/Assay Reference(s)

Immunosuppression 0.55 nM

Mouse Mixed

Lymphocyte Reaction

(MLR)

[3]

Calcineurin Inhibition 49 nM

Calcineurin

phosphatase activity

assay

[1][8]

Antifungal Activity Varies by species -

Antimalarial Activity
Varies by parasite

strain
-

Mechanism of Action: Inhibition of Calcineurin
Signaling
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Ascomycin exerts its immunosuppressive effects primarily through the inhibition of the

calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin (also known as

protein phosphatase 2B).[3][9] The mechanism involves the formation of a high-affinity complex

with the intracellular immunophilin, FK506-binding protein 12 (FKBP12).[4] This Ascomycin-

FKBP12 complex then binds to calcineurin, sterically blocking its active site and preventing it

from dephosphorylating its substrates.[10]

A key substrate of calcineurin in T-lymphocytes is the Nuclear Factor of Activated T-cells

(NFAT).[4] Upon T-cell activation, intracellular calcium levels rise, leading to the activation of

calcineurin. Activated calcineurin then dephosphorylates NFAT, allowing its translocation from

the cytoplasm to the nucleus. In the nucleus, NFAT acts as a transcription factor, inducing the

expression of various cytokine genes, including interleukin-2 (IL-2), which is crucial for T-cell

proliferation and the propagation of the immune response. By inhibiting calcineurin,

Ascomycin prevents NFAT dephosphorylation and nuclear translocation, thereby suppressing

cytokine gene expression and T-cell activation.[4]

Ascomycin's mechanism of action in T-lymphocytes.

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of

Ascomycin.

Isolation and Purification of Ascomycin from
Streptomyces hygroscopicus Fermentation Broth
This protocol describes a general procedure for the extraction and purification of Ascomycin
from a fermentation culture.

Materials:

Streptomyces hygroscopicus fermentation broth

Ethyl acetate

Methanol

n-Hexane
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Silica gel (for column chromatography)

Rotary evaporator

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

Extraction: a. Centrifuge the fermentation broth to separate the mycelia from the

supernatant. b. Extract the mycelia and the supernatant separately with an equal volume of

ethyl acetate. This can be repeated 2-3 times for complete extraction. c. Combine the

organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain

a crude extract.[11]

Silica Gel Column Chromatography: a. Dissolve the crude extract in a minimal amount of a

suitable solvent (e.g., a mixture of n-hexane and ethyl acetate). b. Load the dissolved extract

onto a silica gel column pre-equilibrated with n-hexane. c. Elute the column with a gradient of

increasing ethyl acetate concentration in n-hexane. d. Collect fractions and analyze them for

the presence of Ascomycin using Thin Layer Chromatography (TLC) or HPLC. e. Pool the

fractions containing pure Ascomycin and concentrate using a rotary evaporator.

Crystallization: a. Dissolve the purified Ascomycin from the previous step in a minimal

amount of a hot solvent in which it is soluble (e.g., methanol or ethyl acetate). b. Slowly add

a solvent in which Ascomycin is poorly soluble (e.g., n-hexane or water) until the solution

becomes slightly turbid. c. Allow the solution to cool slowly to room temperature, and then at

4°C to facilitate crystallization. d. Collect the crystals by filtration, wash with a cold solvent

mixture, and dry under vacuum.

Purity Analysis: a. Assess the purity of the final product using HPLC. A typical mobile phase

consists of a mixture of acetonitrile and water, with UV detection at approximately 210 nm.[9]
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General workflow for Ascomycin purification.
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In Vitro Immunosuppressive Activity: Mixed Lymphocyte
Reaction (MLR) Assay
The MLR assay is a standard method to assess the cell-mediated immune response and the

efficacy of immunosuppressive agents.

Materials:

Peripheral blood mononuclear cells (PBMCs) from two different healthy donors

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and

streptomycin

Mitomycin C or irradiation source

Ascomycin (FK520) stock solution in DMSO

96-well round-bottom culture plates

[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)

Scintillation counter or plate reader

Procedure:

Cell Preparation: a. Isolate PBMCs from the blood of two unrelated donors using Ficoll-

Paque density gradient centrifugation. b. Designate PBMCs from one donor as "responder"

cells and from the other as "stimulator" cells. c. Inactivate the stimulator cells to prevent their

proliferation by treating them with mitomycin C (50 µg/mL) for 30 minutes at 37°C or by

irradiation (e.g., 30 Gy). Wash the cells three times with RPMI-1640 medium to remove any

residual mitomycin C.

Assay Setup: a. In a 96-well plate, add 1 x 10⁵ responder cells per well. b. Add 1 x 10⁵

inactivated stimulator cells to the wells containing responder cells. c. Prepare serial dilutions

of Ascomycin in culture medium and add them to the appropriate wells. Include a vehicle

control (DMSO) and a positive control (no drug). d. Bring the final volume in each well to 200

µL with culture medium.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b7888174?utm_src=pdf-body
https://www.benchchem.com/product/b7888174?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7888174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation and Proliferation Measurement: a. Incubate the plate for 5 days at 37°C in a

humidified atmosphere with 5% CO₂. b. On day 5, pulse each well with 1 µCi of [³H]-

thymidine and incubate for an additional 18-24 hours. c. Harvest the cells onto glass fiber

filters and measure the incorporated radioactivity using a scintillation counter. d. Alternatively,

use a non-radioactive proliferation assay according to the manufacturer's instructions.

Data Analysis: a. Calculate the percentage of inhibition of proliferation for each Ascomycin
concentration compared to the vehicle control. b. Determine the IC50 value by plotting the

percentage of inhibition against the logarithm of the Ascomycin concentration and fitting the

data to a sigmoidal dose-response curve.

Calcineurin Phosphatase Activity Assay
This assay measures the ability of Ascomycin to inhibit the enzymatic activity of calcineurin.

Materials:

Purified recombinant calcineurin

Recombinant FKBP12

Calmodulin

RII phosphopeptide substrate

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.2

mM CaCl₂, 0.1 mg/mL BSA)

Ascomycin (FK520) stock solution in DMSO

Malachite green phosphate detection solution

96-well flat-bottom plate

Plate reader

Procedure:
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Reaction Setup: a. In a 96-well plate, prepare a reaction mixture containing assay buffer,

calcineurin, FKBP12, and calmodulin. b. Add serial dilutions of Ascomycin or vehicle control

(DMSO) to the wells. c. Pre-incubate the mixture for 10-15 minutes at 30°C to allow the

formation of the Ascomycin-FKBP12-calcineurin complex.

Enzymatic Reaction: a. Initiate the reaction by adding the RII phosphopeptide substrate to

each well. b. Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes),

ensuring the reaction remains in the linear range.

Phosphate Detection: a. Stop the reaction by adding the malachite green solution, which

forms a colored complex with the free phosphate released from the substrate. b. After a color

development period (e.g., 15-20 minutes), measure the absorbance at a wavelength of

approximately 620-650 nm using a plate reader.

Data Analysis: a. Generate a standard curve using known concentrations of phosphate to

quantify the amount of phosphate released in each well. b. Calculate the percentage of

inhibition of calcineurin activity for each Ascomycin concentration. c. Determine the IC50

value as described for the MLR assay.

In Vivo Immunosuppressive Activity: Rat Skin Allograft
Model
This model assesses the ability of Ascomycin to prevent the rejection of transplanted skin

from a genetically different donor.

Materials:

Inbred rat strains (e.g., Lewis and Brown Norway rats as donor and recipient, respectively)

Surgical instruments

Anesthesia

Ascomycin (FK520) formulated for in vivo administration

Bandaging materials
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Procedure:

Surgical Procedure: a. Anesthetize both the donor and recipient rats. b. Prepare a graft bed

on the dorsal thorax of the recipient rat by excising a section of full-thickness skin (e.g., 1x1

cm). c. Harvest a full-thickness skin graft of the same size from the donor rat and place it

onto the graft bed of the recipient. d. Suture the graft in place and cover it with a protective

bandage.

Drug Administration: a. Administer Ascomycin to the recipient rats daily, starting on the day

of transplantation, via a suitable route (e.g., intraperitoneal or subcutaneous injection). A

typical dose range to explore would be 0.1 to 10 mg/kg/day.[3] b. Include a control group that

receives only the vehicle.

Graft Survival Assessment: a. Monitor the grafts daily for signs of rejection, which include

erythema, edema, hemorrhage, and necrosis. b. Consider the graft rejected when more than

80-90% of the graft tissue shows signs of necrosis. c. Record the day of rejection for each

animal.

Data Analysis: a. Calculate the mean survival time (MST) of the grafts for each treatment

group. b. Use statistical methods (e.g., Kaplan-Meier survival analysis) to compare the graft

survival between the Ascomycin-treated and control groups.

Conclusion
Ascomycin (FK520) is a potent immunosuppressive agent with a well-defined mechanism of

action involving the inhibition of the calcineurin-NFAT signaling pathway. Its diverse biological

activities continue to make it a valuable tool for researchers in immunology, pharmacology, and

drug development. The information and protocols provided in this technical guide are intended

to facilitate further investigation into the therapeutic potential of this remarkable natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b7888174?utm_src=pdf-body
https://patents.google.com/patent/WO2007029082A2/en
https://www.benchchem.com/product/b7888174?utm_src=pdf-body
https://www.benchchem.com/product/b7888174?utm_src=pdf-body
https://www.benchchem.com/product/b7888174?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7888174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. CN106008553A - Purifying method of ascomycin - Google Patents [patents.google.com]

2. researchgate.net [researchgate.net]

3. WO2007029082A2 - An improved fermentation process for preparing ascomycin - Google
Patents [patents.google.com]

4. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction
[xenodiagnostics.com]

5. bdbiosciences.com [bdbiosciences.com]

6. Cellular Calcineurin Phosphatase Activity Assay Kit | Abcam [abcam.com]

7. Results for "Mixed Lymphocyte Reaction Assay" | Springer Nature Experiments
[experiments.springernature.com]

8. CN102408435A - A method for purifying ascomycin from streptomyces fermentation broth
- Google Patents [patents.google.com]

9. ijpsr.com [ijpsr.com]

10. NMR studies of an FK-506 analogue, [U-13C]ascomycin, bound to FKBP: conformation
and regions of ascomycin involved in binding - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Isolation and purification of antibacterial compound from Streptomyces levis collected
from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Ascomycin (FK520) chemical structure and properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7888174#ascomycin-fk520-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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